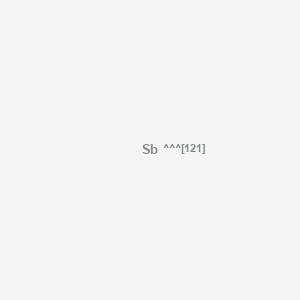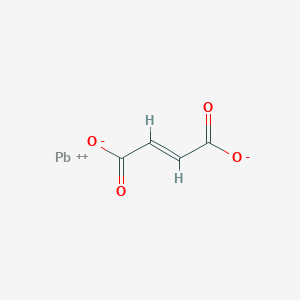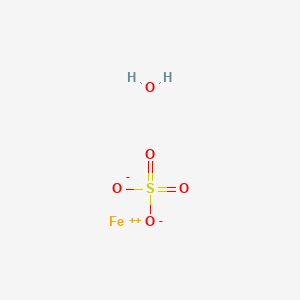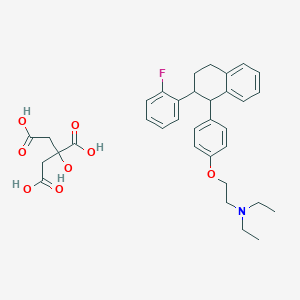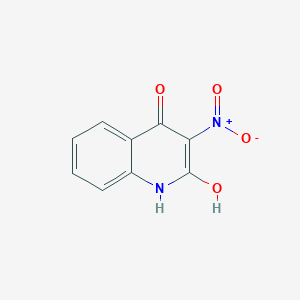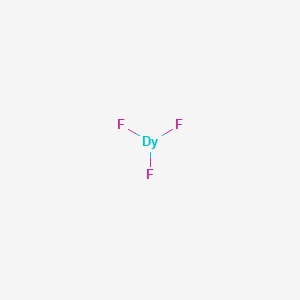![molecular formula C7H10Cl2 B078286 (1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane CAS No. 14627-75-9](/img/structure/B78286.png)
(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane, also known as (+)-trans-ACBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of (+)-trans-ACBD is not fully understood, but it is believed to act on the GABAergic system in the brain, which plays a crucial role in regulating neuronal activity. Specifically, (+)-trans-ACBD has been shown to enhance the activity of GABA receptors, which can lead to increased inhibition of neuronal activity and a reduction in seizure activity.
Effets Biochimiques Et Physiologiques
In addition to its effects on the GABAergic system, (+)-trans-ACBD has been shown to have other biochemical and physiological effects. It has been shown to modulate the release of glutamate, another neurotransmitter involved in neuronal activity, and to have antioxidant properties. Additionally, (+)-trans-ACBD has been shown to increase mitochondrial function and reduce oxidative stress, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (+)-trans-ACBD in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, (+)-trans-ACBD is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using (+)-trans-ACBD is its high cost compared to other compounds that may have similar effects. Additionally, (+)-trans-ACBD may have limited solubility in certain solvents, which can make it difficult to work with in some experimental setups.
Orientations Futures
There are several potential future directions for research involving (+)-trans-ACBD. One area of interest is its potential use in the treatment of neurological disorders, particularly epilepsy and Parkinson's disease. Additionally, (+)-trans-ACBD may have applications in the field of organic synthesis, particularly as a chiral auxiliary. Further research is also needed to fully understand the mechanism of action of (+)-trans-ACBD and its effects on neuronal activity and mitochondrial function. Finally, there may be potential applications for (+)-trans-ACBD in other fields, such as materials science or catalysis.
Méthodes De Synthèse
(+)-trans-ACBD can be synthesized through a multi-step process involving the reaction of cyclohexene with chlorine gas to form 1,2-dichlorocyclohexane, followed by a Diels-Alder reaction with maleic anhydride to produce cis-5-norbornene-endo-2,3-dicarboxylic anhydride. The anhydride can then be converted to (+)-trans-ACBD through a series of steps involving reduction, hydrolysis, and decarboxylation.
Applications De Recherche Scientifique
(+)-trans-ACBD has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy and Parkinson's disease. It has been shown to have anticonvulsant and neuroprotective properties, as well as the ability to increase dopamine release in the brain. Additionally, (+)-trans-ACBD has been investigated for its potential use as a chiral auxiliary in organic synthesis reactions.
Propriétés
Numéro CAS |
14627-75-9 |
|---|---|
Nom du produit |
(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane |
Formule moléculaire |
C7H10Cl2 |
Poids moléculaire |
165.06 g/mol |
Nom IUPAC |
(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H10Cl2/c8-6-4-1-2-5(3-4)7(6)9/h4-7H,1-3H2/t4-,5+,6+,7- |
Clé InChI |
FRNCOQMOHQNWML-RNGGSSJXSA-N |
SMILES isomérique |
C1C[C@H]2C[C@@H]1[C@@H]([C@@H]2Cl)Cl |
SMILES |
C1CC2CC1C(C2Cl)Cl |
SMILES canonique |
C1CC2CC1C(C2Cl)Cl |
Synonymes |
Bicyclo[2.2.1]heptane, 2,3-dichloro-, (1R,2S,3R,4S)-rel- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



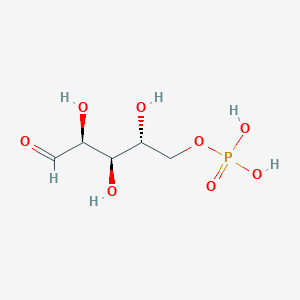
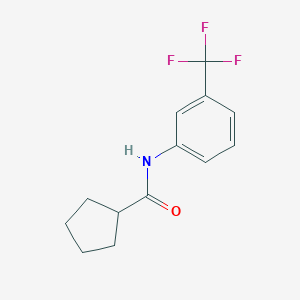

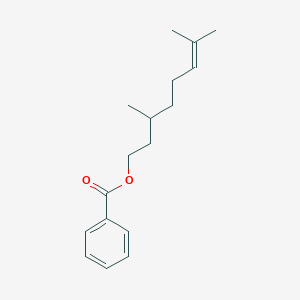

![4-(4-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B78216.png)
